molecular formula C15H13FN2O3 B3921128 2-(isonicotinoylamino)ethyl 4-fluorobenzoate

2-(isonicotinoylamino)ethyl 4-fluorobenzoate

Cat. No. B3921128
M. Wt: 288.27 g/mol
InChI Key: FMJHAWMWSOYNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(isonicotinoylamino)ethyl 4-fluorobenzoate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as INH1 and has been investigated for its ability to inhibit the activity of Rho GTPases, which are important signaling molecules involved in a variety of cellular processes.

Mechanism of Action

The mechanism of action of 2-(isonicotinoylamino)ethyl 4-fluorobenzoate involves the inhibition of Rho GTPases. These molecules are involved in a variety of cellular processes, including cell migration and invasion. By inhibiting the activity of these molecules, INH1 has been shown to prevent the spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various studies. This compound has been shown to inhibit the activity of Rho GTPases in cancer cells, which can prevent the spread of these cells. Additionally, INH1 has been shown to have anti-inflammatory effects in certain cell types.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(isonicotinoylamino)ethyl 4-fluorobenzoate in lab experiments include its ability to inhibit the activity of Rho GTPases, which are involved in a variety of cellular processes. Additionally, this compound has been shown to have anti-inflammatory effects in certain cell types. However, the limitations of using INH1 in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-(isonicotinoylamino)ethyl 4-fluorobenzoate. One potential area of research is the development of more potent and specific inhibitors of Rho GTPases. Additionally, further studies are needed to fully understand the mechanism of action of INH1 and its potential applications in cancer research. Finally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in lab experiments.
In conclusion, this compound is a chemical compound that has been investigated for its potential applications in scientific research, particularly in the area of cancer research. This compound has been shown to inhibit the activity of Rho GTPases, which are involved in a variety of cellular processes. While there are advantages to using INH1 in lab experiments, further research is needed to fully understand its mechanism of action and potential toxicity.

Scientific Research Applications

2-(isonicotinoylamino)ethyl 4-fluorobenzoate has been investigated for its potential applications in scientific research, particularly in the area of cancer research. This compound has been shown to inhibit the activity of Rho GTPases, which are known to be involved in cancer cell migration and invasion. By inhibiting the activity of these molecules, INH1 has the potential to prevent the spread of cancer cells.

properties

IUPAC Name

2-(pyridine-4-carbonylamino)ethyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c16-13-3-1-12(2-4-13)15(20)21-10-9-18-14(19)11-5-7-17-8-6-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJHAWMWSOYNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCNC(=O)C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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